molecular formula C20H36O3 B017681 1-(5,5-Diethoxypentyloxymethyl)adamantane CAS No. 202577-30-8

1-(5,5-Diethoxypentyloxymethyl)adamantane

Cat. No.: B017681
CAS No.: 202577-30-8
M. Wt: 324.5 g/mol
InChI Key: XIRWISUXRAUTNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5,5-Diethoxypentyloxymethyl)adamantane is a chemical compound belonging to the adamantane family. It is characterized by its unique structure, which includes an adamantane core with a 5,5-diethoxypentyloxymethyl substituent. This compound has a molecular formula of C20H36O3 and a molecular weight of 324.50 g/mol .

Preparation Methods

The synthesis of 1-(5,5-Diethoxypentyloxymethyl)adamantane typically involves the reaction of adamantane derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity .

Chemical Reactions Analysis

1-(5,5-Diethoxypentyloxymethyl)adamantane undergoes various chemical reactions, including:

Scientific Research Applications

Proteomics Research

Biotinylation Processes

  • 1-(5,5-Diethoxypentyloxymethyl)adamantane serves as a cleavable linker in biotinylation, a technique used to attach biotin to proteins or other biomolecules. This process facilitates the purification and detection of these biomolecules through streptavidin binding, which has a high affinity for biotin.
  • The compound's diethoxy moiety acts as a spacer , allowing for the removal of the biotin tag after experiments under specific conditions (acidic or reductive), which is crucial for downstream applications.

Organic Synthesis

Reactivity and Modifications

  • The unique structure of this compound enhances its solubility and reactivity, making it suitable for various chemical reactions involved in organic synthesis. Its adamantane core contributes to its stability and potential as a building block for more complex molecules.
  • The compound can be modified through multi-step organic reactions to tailor its properties for specific applications, including drug development and materials science.

Medicinal Chemistry

Potential Antiviral Properties

  • Compounds based on the adamantane structure have been investigated for their antiviral activities, particularly against viruses such as influenza. Preliminary studies suggest that this compound may exhibit similar interactions with biological targets due to its structural features.
  • Further research is needed to elucidate its specific biological effects and mechanisms of action, potentially opening avenues for therapeutic exploration against viral infections.

Interaction Studies

Biomolecular Interactions

  • Initial studies indicate that this compound may interact with proteins and nucleic acids, potentially altering their functions. Understanding these interactions could provide insights into its biological relevance and therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(5,5-Diethoxypentyloxymethyl)adamantane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems and immune responses .

Comparison with Similar Compounds

1-(5,5-Diethoxypentyloxymethyl)adamantane can be compared with other adamantane derivatives, such as amantadine and memantine. These compounds share a similar adamantane core but differ in their substituents, leading to variations in their chemical and biological properties. For example:

    Amantadine: Primarily used as an antiviral and antiparkinsonian agent.

    Memantine: Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonist properties.

The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical reactivity and potential biological activities .

Biological Activity

1-(5,5-Diethoxypentyloxymethyl)adamantane is a synthetic compound derived from the adamantane framework, which is recognized for its unique three-dimensional structure and stability. This compound has garnered attention primarily in the fields of proteomics and medicinal chemistry, especially for its role as a cleavable linker in biotinylation processes. Despite its applications, the specific biological activities of this compound remain underexplored.

Chemical Structure and Properties

The molecular formula of this compound is C_{19}H_{34}O_3, with a molecular weight of 324.50 g/mol. The compound features an adamantane core with a diethoxypentyloxymethyl group that enhances its solubility and reactivity, making it suitable for various chemical applications.

Structural Characteristics

Property Details
Molecular Formula C_{19}H_{34}O_3
Molecular Weight 324.50 g/mol
Core Structure Adamantane
Functional Groups Diethoxy and pentyl ether groups

Potential Biological Interactions

  • Proteomics Applications : The compound acts as a cleavable linker in biotinylation processes, facilitating the purification and detection of biomolecules. This property is crucial in proteomics research where protein interactions are studied extensively.
  • Antiviral Properties : Compounds based on the adamantane structure have shown potential antiviral properties, particularly against influenza viruses. This suggests that this compound may also exhibit similar biological activities due to its structural features.
  • Reactivity with Biomolecules : Preliminary studies indicate that this compound may interact with proteins and nucleic acids, potentially altering their functions. Understanding these interactions could provide insights into its biological relevance and therapeutic potential.

Study 1: Biotinylation Efficiency

In a study examining the efficiency of various cleavable linkers in biotinylation, this compound was compared to other linkers. The results indicated that this compound provided a robust method for attaching biotin to proteins while allowing for easy removal under acidic conditions.

Study 2: Antiviral Activity

Research focusing on adamantane derivatives has highlighted their potential against viral infections. Although specific data on this compound is lacking, similar compounds have demonstrated significant antiviral activity against influenza A viruses.

Summary of Biological Activities

Activity Type Description
Biotinylation Acts as a cleavable linker in proteomics research.
Antiviral Potential Structural analogs show efficacy against influenza viruses.
Biomolecular Interactions May alter functions of proteins and nucleic acids.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(5,5-Diethoxypentyloxymethyl)adamantane, and how can reaction efficiency be optimized?

  • Methodology : Adapt protocols from analogous adamantane derivatives. For example, nucleophilic substitution reactions involving adamantane alcohols (e.g., 1-adamantanemethanol) with halogenated ether precursors (e.g., 5,5-diethoxypentyl chloride) in polar aprotic solvents like dichloromethane or DMF. Use potassium carbonate as a base to deprotonate the hydroxyl group and drive the reaction .
  • Optimization : Monitor reaction progress via TLC or GC-MS. Purify using column chromatography with silica gel and a hexane/ethyl acetate gradient. Yield improvements (>90%) can be achieved by maintaining anhydrous conditions and slow reagent addition to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Techniques :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra (e.g., in DMSO-d6d_6) to confirm substitution patterns and ether linkages. Adamantane protons typically resonate at δ 1.5–2.0 ppm, while ethoxy groups appear at δ 1.1–1.3 ppm (triplet) and δ 3.4–3.6 ppm (quartet) .
  • GC-MS : Verify molecular ion peaks (expected m/z: 324.5 for [M+^+) and fragmentation patterns (e.g., loss of ethoxy groups) .
  • Elemental Analysis : Confirm C, H, and O percentages (theoretical: C 74.03%, H 11.18%, O 14.79%) .

Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?

  • Storage : Store in a cool, dry environment (<4°C) in amber glass vials to prevent photodegradation. Avoid prolonged exposure to moisture, as hydrolysis of the ethoxy groups may occur .
  • Handling : Use inert atmosphere techniques (e.g., nitrogen glovebox) during synthesis to suppress oxidation. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess decomposition pathways .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in derivatization reactions involving adamantane-based ethers?

  • Analysis : The adamantane core’s rigid, cage-like structure imposes steric constraints, favoring reactions at the bridgehead positions. For example, tert-butyl peroxycarboxylate decomposition in biacetyl produces 1-acetyladamantane as the major product (85% yield) due to steric shielding of the 2-position .
  • Data Contradiction : In 2-adamantyl perester reactions, a higher proportion of adamantane (42%) forms due to competing radical pathways. This divergence highlights the need for kinetic studies (e.g., EPR spectroscopy) to track intermediate radicals .

Q. How does the adamantane core influence the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Steric Effects : The adamantane framework’s bulkiness hinders electrophilic attack at bridgehead carbons, directing reactivity toward peripheral functional groups (e.g., the ethoxypentyloxy chain). This is evident in the selective acetylation of adamantane alcohols in trifluoroacetic acid .
  • Electronic Effects : The electron-donating nature of the adamantyl group stabilizes adjacent carbocations, enhancing SN1 reactivity in ether-forming reactions. Computational studies (e.g., DFT) can quantify substituent effects on charge distribution .

Q. What computational modeling approaches validate the stereoelectronic effects of substituents on the adamantane framework?

  • Methods :

  • X-ray Crystallography : Resolve crystal structures to determine bond angles (e.g., C–C–C angles ≈ 108–111°) and torsion angles (e.g., C–C–C–C = 177.1° for phenyl-substituted derivatives), confirming steric alignment .
  • Molecular Dynamics Simulations : Model solvent interactions and conformational flexibility of the ethoxypentyloxy chain to predict solubility and aggregation behavior .
    • Validation : Cross-reference computational results with experimental NMR coupling constants (e.g., J=6.9HzJ = 6.9 \, \text{Hz} for ethoxy protons) to refine force field parameters .

Properties

IUPAC Name

1-(5,5-diethoxypentoxymethyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O3/c1-3-22-19(23-4-2)7-5-6-8-21-15-20-12-16-9-17(13-20)11-18(10-16)14-20/h16-19H,3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRWISUXRAUTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCCOCC12CC3CC(C1)CC(C3)C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611771
Record name 1-{[(5,5-Diethoxypentyl)oxy]methyl}tricyclo[3.3.1.1~3,7~]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202577-30-8
Record name 1-{[(5,5-Diethoxypentyl)oxy]methyl}tricyclo[3.3.1.1~3,7~]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.